C7-Methyl Substitution Confers Unique Regiochemical Identity versus C2- and C5-Substituted Pyrazolo[1,5-a]pyridine Analogs
Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate features substitution at the 7-position (pyridine ring) and 6-position (ester), whereas the majority of commercially available pyrazolo[1,5-a]pyridine building blocks bear substitution at the 2-, 3-, or 5-positions . The pyrazolo[1,5-a]pyridine core has been extensively studied for PI3K inhibition, with 5x (p110α IC₅₀ 0.9 nM) demonstrating that substituent position critically determines potency [1]. The C7-methyl group introduces steric hindrance adjacent to the C6-carboxylate that is absent in C2-methyl or unsubstituted analogs, affecting both reactivity in subsequent cross-coupling reactions and binding interactions in target engagement [2].
| Evidence Dimension | Substitution pattern (regiochemistry) |
|---|---|
| Target Compound Data | C7-methyl, C6-carboxylate (CAS 1427418-38-9) |
| Comparator Or Baseline | Common analogs: C2-substituted (e.g., 2-methylpyrazolo[1,5-a]pyridine derivatives) or C5-substituted variants |
| Quantified Difference | Regiochemical distinction: 7-position substitution vs. 2-, 3-, or 5-position substitution; steric and electronic effects differ qualitatively |
| Conditions | Structural analysis; commercial building block availability survey |
Why This Matters
This regiochemical pattern provides a synthetic handle at C6 (ester) with adjacent C7-methyl steric protection, enabling transformations not feasible with C2- or C5-substituted analogs.
- [1] Kendall, J.D.; O'Connor, P.D.; Marshall, A.J.; et al. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry 2012, 20(1), 69-85. View Source
- [2] Synthesis and reactions of pyrazolo[1,5-a]pyridines and related heterocycles. Current Organic Chemistry. View Source
